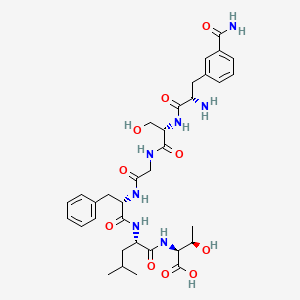

H-mCpa-ser-Gly-Phe-Leu-Thr-OH

説明

H-mCpa-ser-Gly-Phe-Leu-Thr-OH is a synthetic hexapeptide featuring a meta-chlorophenylalanine (mCpa) residue at the N-terminus, followed by serine (Ser), glycine (Gly), phenylalanine (Phe), leucine (Leu), and threonine (Thr), with a free C-terminal hydroxyl group. This compound exhibits moderate binding affinity for the mu-opioid receptor (MOR), as evidenced by a reported Ki value of 1100 nM in competitive receptor binding assays . The inclusion of mCpa, a hydrophobic aromatic moiety, and the hydroxyl-containing residues (Ser and Thr) suggests a balance between hydrophobic and hydrophilic interactions, which may influence its receptor selectivity and potency.

特性

分子式 |

C34H47N7O10 |

|---|---|

分子量 |

713.8 g/mol |

IUPAC名 |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(3-carbamoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C34H47N7O10/c1-18(2)12-24(33(49)41-28(19(3)43)34(50)51)39-32(48)25(15-20-8-5-4-6-9-20)38-27(44)16-37-31(47)26(17-42)40-30(46)23(35)14-21-10-7-11-22(13-21)29(36)45/h4-11,13,18-19,23-26,28,42-43H,12,14-17,35H2,1-3H3,(H2,36,45)(H,37,47)(H,38,44)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t19-,23+,24+,25+,26+,28+/m1/s1 |

InChIキー |

LGORGTYVVSKEOB-KXJTVXFKSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC(=CC=C2)C(=O)N)N)O |

正規SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC(=CC=C2)C(=O)N)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

H-mCpa-ser-Gly-Phe-Leu-Thr-OH の合成は、通常、固相ペプチド合成 (SPPS) を用いて行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、以下の手順が含まれます。

カップリング: 各アミノ酸は、ジシクロヘキシルカルボジイミド (DCC) やベンゾトリアゾール-1-イルオキシトリス (ジメチルアミノ) ホスホニウムヘキサフルオロリン酸 (BOP) などのカップリング試薬を用いて、成長中のペプチド鎖にカップリングされます。

脱保護: アミノ酸の仮保護基は、トリフルオロ酢酸 (TFA) を用いて除去されます。

切断: 完成したペプチドは、TFA などの切断試薬を用いて樹脂から切断され、残りの保護基も除去されます。

工業生産方法

工業的な環境では、H-mCpa-ser-Gly-Phe-Leu-Thr-OH の生産は、自動ペプチド合成機を用いてスケールアップすることができます。これらの機械は、SPPS の繰り返し手順を自動化し、大量のペプチドを効率的に生産することを可能にします。このプロセスは、高純度と高収率を確保するために最適化されています。

化学反応の分析

科学研究への応用

H-mCpa-ser-Gly-Phe-Leu-Thr-OH: は、いくつかの科学研究への応用があります。

化学: ペプチド合成と修飾技術を研究するためのモデルペプチドとして使用されます。

生物学: 研究者は、ペプチド-受容体結合メカニズムを理解するために、生物学的分子との相互作用を研究しています。

医学: さまざまな疾患に対するペプチドベースの薬物の開発など、潜在的な治療用途があります。

産業: このペプチドは、診断アッセイの開発や分析技術における標準物質として使用できます。

科学的研究の応用

H-mCpa-ser-Gly-Phe-Leu-Thr-OH: has several scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Researchers study its interactions with biological molecules to understand peptide-receptor binding mechanisms.

Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs for various diseases.

Industry: The peptide can be used in the development of diagnostic assays and as a standard in analytical techniques.

作用機序

H-mCpa-ser-Gly-Phe-Leu-Thr-OH の作用機序は、受容体や酵素などの特定の分子標的との相互作用に関与しています。ペプチドはこれらの標的に結合し、下流のシグナル伝達経路をトリガーする立体構造変化を誘発します。これらの経路は、標的と状況に応じて、さまざまな生物学的効果をもたらす可能性があります。

類似化合物との比較

Key Observations:

Position 2 Residue :

- Substituting Ser² with Ala² (as in H-mCpa-ala-Gly-Phe-leu-OH) reduces hydrophilicity, enhancing MOR affinity (Ki = 560 nM vs. 1100 nM). This aligns with the principle that MOR favors hydrophobic residues in critical positions .

- The hydroxyl group in Ser² likely disrupts interactions with MOR’s hydrophobic subsites, explaining the lower potency of H-mCpa-ser-Gly-Phe-Leu-Thr-OH .

C-Terminal Modifications :

- Replacing Thr⁶ with Leu⁶ (e.g., H-mCpa-ala-Gly-Phe-leu-OH) or Met⁶ (e.g., H-Aba-ala-Gly-Phe-Met-OH) increases hydrophobicity, improving MOR binding. Methionine’s thioether side chain in H-Aba-ala-Gly-Phe-Met-OH contributes to its superior Ki (100 nM) .

N-Terminal Modifications: mCpa (meta-chlorophenylalanine) provides aromatic bulk and hydrophobicity, which is critical for MOR engagement. However, replacing mCpa with Aba (aminobutyric acid) in H-Aba-ala-Gly-Phe-Met-OH retains high affinity, suggesting flexibility in N-terminal design for MOR ligands .

Selectivity for Mu- vs. Delta-Opioid Receptors

Evidence from structural studies indicates that MOR prefers compact, hydrophobic ligands, while delta-opioid receptors (DOR) favor larger peptides with hydrophilic components . For example:

- Tyr-D-Ser-Gly-Phe-Leu-Thr (a DOR-selective agonist) shares a similar backbone with H-mCpa-ser-Gly-Phe-Leu-Thr-OH but differs in its N-terminal Tyr residue and D-Ser configuration. Its exclusive DOR binding at ≤20 nM highlights the importance of stereochemistry (D-Ser) and Tyr’s phenolic hydroxyl group for DOR specificity .

- In contrast, H-mCpa-ser-Gly-Phe-Leu-Thr-OH’s MOR Ki of 1100 nM suggests weak MOR engagement, possibly due to its L-Ser² and Thr⁶ introducing unfavorable hydrophilic interactions for MOR .

Data Table: Structural and Pharmacological Comparison

| Feature | H-mCpa-ser-Gly-Phe-Leu-Thr-OH | H-mCpa-ala-Gly-Phe-leu-OH | H-Aba-ala-Gly-Phe-Met-OH |

|---|---|---|---|

| N-Terminal Group | mCpa | mCpa | Aba |

| Position 2 Residue | Ser | Ala | Ala |

| C-Terminal Residue | Thr | Leu | Met |

| Hydrophobicity | Moderate (Ser/Thr) | High (Ala/Leu) | High (Ala/Met) |

| MOR Ki (nM) | 1100 | 560 | 100 |

| Receptor Preference | Weak MOR | Moderate MOR | Strong MOR |

Discussion of Structural Determinants

- Hydrophobic vs. Hydrophilic Balance : The presence of Ser² and Thr⁶ in H-mCpa-ser-Gly-Phe-Leu-Thr-OH introduces polar groups that likely reduce MOR affinity compared to analogs with Ala² and Leu/Met⁶ . MOR’s preference for hydrophobic side chains is well-documented .

- Stereochemical Considerations: D-amino acids in position 2 (e.g., D-Ala or D-Ser) are associated with enhanced MOR or DOR selectivity, respectively. The L-configuration of Ser² in H-mCpa-ser-Gly-Phe-Leu-Thr-OH may limit its receptor specificity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。